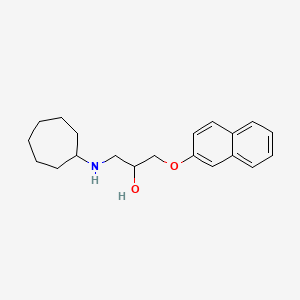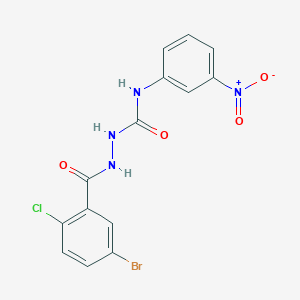
N-(4-butylphenyl)-2-(phenylthio)propanamide
Übersicht
Beschreibung
N-(4-butylphenyl)-2-(phenylthio)propanamide, also known as 4-Butylphenyl phenylthiobutyramide (BPTB), is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields. BPTB is known for its unique properties such as anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of BPTB is not fully understood. However, it is believed that BPTB exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, BPTB reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
BPTB has been found to have various biochemical and physiological effects. In vitro studies have shown that BPTB inhibits the activity of COX enzymes in a dose-dependent manner. In vivo studies have shown that BPTB reduces inflammation, pain, and fever in animal models. BPTB has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
BPTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. BPTB has been extensively studied, and its properties and effects are well documented. However, there are also some limitations to using BPTB in lab experiments. It is a relatively expensive compound, which may limit its use in some studies. BPTB is also a potent inhibitor of COX enzymes, which may complicate the interpretation of results in studies involving these enzymes.
Zukünftige Richtungen
There are several future directions for research on BPTB. One potential direction is the development of novel BPTB derivatives with improved properties and efficacy. Another direction is the investigation of the potential use of BPTB in the treatment of various diseases, such as cancer and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of BPTB and its effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
BPTB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BPTB has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, BPTB has been found to have insecticidal and fungicidal properties. In material science, BPTB has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-3-4-8-16-11-13-17(14-12-16)20-19(21)15(2)22-18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCYVFPNPZJPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-sec-butylphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4132093.png)
![N~4~-(3,4-dichlorophenyl)-N~2~-[2-(dimethylamino)ethyl]asparagine](/img/structure/B4132108.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B4132110.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132111.png)
![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4132123.png)



![ethyl 5-benzyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4132143.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4132157.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide](/img/structure/B4132160.png)

![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4132196.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132199.png)